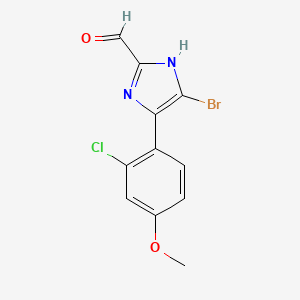
Difluorocarboxyfluorescein NHS Ester, 5-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Difluorocarboxyfluorescein NHS Ester, 5-isomer, is synthesized through a series of chemical reactions involving the introduction of fluorine atoms into the fluorescein structure. The synthesis typically involves the reaction of fluorescein with fluorinating agents under controlled conditions to produce difluorocarboxyfluorescein. This intermediate is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent to form the NHS ester .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Difluorocarboxyfluorescein NHS Ester, 5-isomer, primarily undergoes substitution reactions due to its amine-reactive NHS ester group. This allows it to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, buffers (such as phosphate-buffered saline), and organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Major Products
The major products formed from these reactions are labeled biomolecules, such as fluorescently labeled proteins, peptides, and nucleotides. These labeled biomolecules are used in various biochemical and analytical applications .
Aplicaciones Científicas De Investigación
Difluorocarboxyfluorescein NHS Ester, 5-isomer, has a wide range of scientific research applications:
Chemistry: Used as a fluorescent labeling reagent for studying molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research to label antibodies, peptides, and other biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mecanismo De Acción
The mechanism of action of Difluorocarboxyfluorescein NHS Ester, 5-isomer, involves the formation of a stable amide bond with primary amines in biomolecules. This covalent attachment allows the compound to label proteins, peptides, and other biomolecules with high specificity. The fluorescence properties of the compound enable the visualization and tracking of labeled biomolecules in various experimental settings .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A widely used fluorescent dye with a higher pKa and lower photostability compared to Difluorocarboxyfluorescein NHS Ester, 5-isomer.
Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester: Structurally identical to this compound, and used for similar applications.
Uniqueness
This compound, stands out due to its greater photostability and lower pKa, making it more suitable for applications in the physiological pH range. Its ability to form stable amide bonds with primary amines also enhances its utility in labeling biomolecules with high specificity .
Propiedades
Fórmula molecular |
C25H13F2NO9 |
|---|---|
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)11-2-1-10(5-12(11)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34) |
Clave InChI |
RPOLNGNGJOEMSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)


![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)


![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)

![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)

![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)
